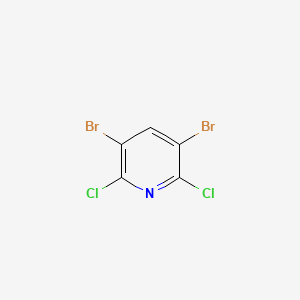

3,5-Dibromo-2,6-dichloropyridine

Descripción

Significance of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines are prized in organic synthesis for their ability to serve as versatile intermediates. innospk.comnih.gov The halogen atoms act as reactive handles, facilitating a range of transformations including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange reactions. researchgate.netorgsyn.org This reactivity allows for the introduction of diverse functional groups onto the pyridine (B92270) core, paving the way for the synthesis of a vast library of substituted pyridine derivatives. nih.gov These derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.com For instance, the pyridine ring is a common scaffold in numerous approved drugs and agricultural products. wikipedia.orgyoutube.comwikipedia.org

The strategic placement of different halogens on the pyridine ring can also impart regioselectivity in subsequent reactions. The differential reactivity of carbon-halogen bonds (e.g., C-Cl vs. C-Br) allows for sequential and site-specific modifications, a crucial aspect in the multi-step synthesis of complex target molecules. rsc.org

Strategic Position of 3,5-Dibromo-2,6-dichloropyridine within Pyridine Chemistry

Within the diverse family of halogenated pyridines, this compound holds a unique and strategic position. Its structure, featuring two bromine atoms at the 3 and 5 positions and two chlorine atoms at the 2 and 6 positions, presents a fascinating case of differentiated reactivity. This specific arrangement of halogens allows for a high degree of chemo-selective functionalization.

The chlorine atoms at the 2 and 6 positions are generally more susceptible to nucleophilic aromatic substitution compared to the bromine atoms at the 3 and 5 positions. Conversely, the bromine atoms are more readily involved in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This differential reactivity provides a powerful tool for synthetic chemists, enabling the stepwise and controlled introduction of various substituents onto the pyridine ring.

A notable application of this selectivity is in the synthesis of tetraarylpyridines. Starting from this compound, a chemo-selective Suzuki-Miyaura reaction can be performed where aryl groups are first introduced at the 2 and 6 positions by displacing the chlorine atoms. Subsequent functionalization at the 3 and 5 positions can then be achieved under different reaction conditions. rsc.org

The synthesis of this compound itself can be achieved from 2,6-diamino-3,5-dibromopyridine through a Sandmeyer-type reaction involving diazotization followed by treatment with a chloride source. rsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₅HBr₂Cl₂N | 305.78 | Differentiated reactivity of halogen substituents. rsc.org |

| 2,6-Dichloropyridine (B45657) | C₅H₃Cl₂N | 147.99 | Precursor to various pharmaceuticals and agrochemicals. wikipedia.org |

| 2,6-Dibromopyridine (B144722) | C₅H₃Br₂N | 236.89 | Used as a tridentate chelating ligand. chemicalbook.comchemicalbook.comnih.gov |

| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Solid at room temperature with a melting point of 65-67 °C. sigmaaldrich.com |

| 2-Bromo-3,5-dichloropyridine | C₅H₂BrCl₂N | 226.88 | Intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.comnih.gov |

| 2,6-Dibromo-3,5-difluoropyridine | C₅HBr₂F₂N | 272.87 | Harmful if swallowed and causes skin and eye irritation. nih.gov |

The strategic utility of this compound underscores the broader importance of polyhalogenated pyridines in modern organic synthesis. The ability to fine-tune the electronic and steric properties of the pyridine core through controlled halogenation provides chemists with a powerful and versatile platform for the creation of novel and functional molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-2,6-dichloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2Cl2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTRHPMUUQUWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 2,6 Dichloropyridine

Established Preparative Pathways

The synthesis of 3,5-dibromo-2,6-dichloropyridine has been approached through several established methods, primarily involving the modification of pre-existing pyridine (B92270) rings.

Synthesis via Halogenation and Diazotization of Precursor Aminopyridines

A prominent and well-documented route to this compound involves a multi-step process starting from aminopyridines. This pathway typically includes bromination followed by a Sandmeyer-type reaction involving diazotization and subsequent chlorination.

A common starting material for this process is 2,6-diamino-3,5-dibromopyridine. This intermediate is subjected to a diazotization reaction, where the amino groups are converted into diazonium salts using a reagent like sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The resulting diazonium salt is then treated with a chlorine source to replace the diazonium groups with chlorine atoms, yielding this compound. One documented procedure involves stirring a solution of 2,6-diamino-3,5-dibromopyridine and hydrochloric acid with sodium nitrite at room temperature for 20 hours. rsc.org Following this, the reaction mixture is worked up to isolate the desired product. This two-step process, starting from the diamino precursor, has been reported to yield this compound in a 38% yield after purification by flash chromatography. rsc.org

The synthesis of the precursor, 2-amino-5-bromopyridine, often involves the direct bromination of 2-aminopyridine. orgsyn.orgheteroletters.org However, this reaction can lead to the formation of di-substituted byproducts like 2-amino-3,5-dibromopyridine, which necessitates careful control of the reaction conditions and purification steps to obtain the desired mono-brominated intermediate. orgsyn.orgheteroletters.org

The diazotization step itself is a critical part of the synthesis. The Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides, is frequently employed. heteroletters.orggoogle.com This involves the reaction of the diazonium salt with a copper(I) halide, such as cuprous chloride, to facilitate the substitution. google.com Variations of this reaction exist, and the choice of reagents and conditions can significantly impact the outcome.

Alternative Synthetic Approaches for Polysubstituted Pyridines

Beyond the traditional halogenation and diazotization routes, other strategies have been developed for the synthesis of polysubstituted pyridines, which could be adapted for the preparation of this compound or its analogs.

Furthermore, the synthesis of polysubstituted pyridines can be achieved through various cross-coupling reactions. The Suzuki-Miyaura reaction, for example, has been utilized to synthesize tetraarylpyridines starting from this compound itself, demonstrating the reactivity of the halogen substituents. rsc.org This highlights the potential for building the target molecule by sequentially introducing the halogen atoms onto a pyridine core through such catalytic methods.

Other modern synthetic methods for polysubstituted pyridines include tandem condensation/electrocyclization sequences, reactions involving fluorosulfates as coupling partners, and multicomponent condensation approaches. nih.govresearchgate.net While these methods may not be the standard routes for this compound, they represent the broader synthetic toolkit available to organic chemists for constructing highly functionalized pyridine rings.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and ensuring the purity of the final product.

In the synthesis of 2,5-dibromopyridine, a related compound, it was found that controlling the amount of the brominating agent was key to preventing over-bromination and the formation of byproducts. heteroletters.org This principle is directly applicable to the synthesis of this compound, where precise control over the stoichiometry of the halogenating agents is necessary to avoid the formation of undesired polyhalogenated pyridines.

For the Sandmeyer reaction step, the temperature and the choice of catalyst are critical. In the synthesis of 2,3-dibromopyridine, temperature-dependent displacements of chloride by bromide during the diazotization of 3-amino-2-chloropyridine (B31603) were observed, leading to a high yield of the desired product when CuBr in HBr was used. google.com Similarly, in the preparation of 2,6-dichloropyridine-3,5-dicarbonitrile, the reaction of an amino precursor with CuCl₂ and isopentyl nitrite in acetonitrile (B52724) at 65°C for 5 hours resulted in an 89% yield after purification. nih.gov These examples underscore the importance of fine-tuning the reaction temperature, catalyst, and solvent system to achieve optimal results.

Purification techniques also play a vital role in obtaining high-purity this compound. Flash chromatography using eluents such as n-hexane/EtOAc is a commonly employed method for separating the desired product from unreacted starting materials and byproducts. rsc.org Recrystallization is another effective purification method. For instance, in the synthesis of 2,3-dibromo-5-chloropyridine, the crude product was purified by heating with hexane (B92381) and decolorizing carbon, followed by filtration and removal of the solvent to yield a white solid. chemicalbook.com

The table below summarizes the key reaction parameters and their impact on the synthesis of halogenated pyridines, providing insights into the optimization of the synthesis of this compound.

| Reaction Step | Parameter | Observation/Impact | Reference |

| Bromination | Amount of Brominating Agent | Crucial for preventing over-bromination and byproduct formation. | heteroletters.org |

| Diazotization (Sandmeyer) | Temperature | Can influence the selectivity of halogen displacement. | google.com |

| Diazotization (Sandmeyer) | Catalyst (e.g., CuCl₂, CuBr) | The choice of copper salt and its oxidation state can affect yield and product distribution. | google.comnih.gov |

| Diazotization (Sandmeyer) | Solvent | The reaction medium can influence the reaction rate and selectivity. | nih.gov |

| Purification | Flash Chromatography | Effective for separating the target compound from impurities. | rsc.org |

| Purification | Recrystallization | Can yield a highly pure solid product. | chemicalbook.com |

By carefully controlling these factors, chemists can enhance the yield and purity of this compound, making this valuable synthetic intermediate more readily accessible for further chemical transformations.

Reactivity and Transformation Pathways of 3,5 Dibromo 2,6 Dichloropyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are paramount in constructing carbon-carbon bonds, and 3,5-dibromo-2,6-dichloropyridine is an excellent substrate for such transformations. The varying lability of the C-Br and C-Cl bonds under specific catalytic conditions facilitates controlled, sequential couplings.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a powerful tool for forming biaryl structures. yonedalabs.comlibretexts.org In the case of this compound, the reaction can be directed to selectively substitute the bromine atoms, leaving the chlorine atoms intact for subsequent transformations.

The selective monoarylation of this compound can be achieved by carefully controlling the reaction stoichiometry and conditions. Using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of a base and a suitable boronic acid, a single aryl group can be introduced, primarily at the C-5 position. rsc.org This selectivity arises from the higher reactivity of the C-Br bond compared to the C-Cl bond in the palladium-catalyzed cycle. libretexts.org

Research has demonstrated that reacting this compound with slightly more than one equivalent of an arylboronic acid leads to the corresponding monoarylated product in moderate yields. rsc.org For instance, the reaction with p-tolylboronic acid yielded the 5-aryl substituted product, leaving the second bromine and both chlorine atoms untouched. rsc.org

Table 1: Examples of Chemoselective Monoarylation of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene (B28343) | 5-Bromo-2,6-dichloro-3-phenylpyridine | 57% | rsc.org |

| p-Tolylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene | 5-Bromo-2,6-dichloro-3-(p-tolyl)pyridine | 49% | rsc.org |

Further functionalization to achieve diarylated pyridines occurs by exploiting the reactivity of the remaining C-Br bond. By employing a higher stoichiometry of the boronic acid, both bromine atoms can be replaced by aryl groups. Studies have shown that using approximately two equivalents of arylboronic acid with a catalyst like Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) results in the formation of 3,5-diaryl-2,6-dichloropyridines in good yields. rsc.org

The synthesis of tetraarylpyridines from this compound is a more challenging, multi-step process. After the initial diarylation at the bromo-positions, more forcing conditions or different catalytic systems are required to substitute the less reactive C-Cl bonds. This stepwise approach allows for the introduction of different aryl groups at various positions on the pyridine (B92270) ring, leading to highly complex molecular architectures. rsc.org

Table 2: Synthesis of 3,5-Diaryl-2,6-dichloropyridines

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 | K3PO4 | Toluene | 100 °C | 60% | rsc.org |

| 3-Methoxyphenylboronic acid | PdCl2(PPh3)2 | K3PO4 | Toluene | 100 °C | 69% | rsc.org |

In Suzuki-Miyaura reactions, the choice of ligand and solvent is critical for controlling activity and selectivity. researchgate.net For substrates like this compound, phosphine (B1218219) ligands are commonly employed. organic-chemistry.orgorganic-chemistry.org Ligands such as triphenylphosphine (B44618) (PPh3) are effective in facilitating the catalytic cycle. rsc.org The steric and electronic properties of the phosphine ligand influence the rate of oxidative addition and reductive elimination, which can affect the chemoselectivity between the C-Br and C-Cl positions. organic-chemistry.org

The solvent system also plays a crucial role. Aprotic solvents like toluene are frequently used for these reactions, often in combination with an aqueous base solution. rsc.org The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and efficiency. The combination of PdCl2(PPh3)2 as a catalyst with potassium phosphate (B84403) as a base in toluene has proven effective for the diarylation of this compound. rsc.org

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another key transformation for functionalizing this compound. wikipedia.org This reaction typically uses a dual catalyst system of palladium and a copper(I) salt. rsc.orgrsc.org

Remarkable chemoselectivity can be achieved in the Sonogashira coupling with this compound, allowing for the stepwise introduction of one to four alkyne moieties. rsc.orgrsc.org By carefully tuning the reaction conditions—including the catalyst system, base, solvent, and stoichiometry of the alkyne—it is possible to isolate mono-, di-, tri-, and even tetraalkynylated pyridine products. rsc.org

The first substitution predictably occurs at one of the bromine-bearing positions. Further reaction can lead to disubstitution at both C-Br positions. Subsequent alkynylation of the C-Cl positions requires modified conditions, but a one-pot synthesis of tetraalkynylpyridines has been successfully developed by employing a sufficient excess of the terminal alkyne. rsc.org This methodology provides a direct route to highly functionalized alkynylpyridines, which are valuable precursors for more complex heterocyclic systems. rsc.orgconsensus.app

Table 3: Selected Examples of Chemoselective Sonogashira Alkynylation

| Product | Alkyne Equivalents | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Monoalkynylpyridine | 1.2 | Pd(PPh3)4, CuI | Et3N/THF | Good | rsc.orgrsc.org |

| Dialkynylpyridine | 2.4 | Pd(PPh3)4, CuI | Et3N/THF | Good | rsc.orgrsc.org |

| Tetraalkynylpyridine | 8.0 | Pd(PPh3)4, CuI | Et3N/THF | High | rsc.org |

Comparative Regioselectivity with Other Halogenated Pyridine Substrates

The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated pyridines is a complex interplay of electronic effects, steric hindrance, and carbon-halogen bond dissociation energies. In the case of this compound, the presence of four halogen atoms at distinct positions presents multiple potential sites for reaction. The inherent electronic properties of the pyridine ring play a crucial role, rendering the C2, C4, and C6 positions electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst. nih.govnih.gov This is due to the inductive electron-withdrawing effect of the nitrogen atom. nih.gov

When comparing substrates with identical halogens, such as 2,4-dichloropyridine, cross-coupling typically occurs preferentially at the C2 position, which is adjacent to the nitrogen. nih.govnsf.gov This preference is attributed to the C2-Cl bond being weaker and the C2 position being more positively charged, facilitating the oxidative addition step. nih.gov However, this inherent selectivity can be overturned. For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridines. nsf.gov Similarly, in studies on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the observed order of reactivity in Suzuki coupling was C4, followed by C2, and finally C6. sci-hub.seresearchgate.net

In substrates containing different halogens, the bond dissociation energy (BDE) becomes a dominant factor, with the reactivity order being C-I > C-Br > C-Cl > C-F. nih.govlibretexts.org For example, 5-bromo-2-chloropyridine (B1630664) undergoes Suzuki-Miyaura coupling selectively at the C5 position, cleaving the weaker C-Br bond, despite the C2 position being electronically activated by the nitrogen atom. nih.gov This principle suggests that for this compound, initial coupling would be highly favored at the C3 or C5 positions over the C2 or C6 positions due to the lower BDE of the C-Br bonds.

Between the two bromine atoms at C3 and C5, electronic factors again come into play. While both are at meta-positions relative to the nitrogen, their electronic environment is not identical. In related systems like 3,5-dibromo-2-pyrone, Stille couplings normally occur at the more electron-deficient C3 position. nih.gov However, for 3,5-dibromopyridine (B18299), metalation followed by reaction with an electrophile occurs at the C2 position, directed by the nitrogen atom. znaturforsch.com For this compound, the positions adjacent to the nitrogen (C2/C6) are the most electron-deficient, but the chlorines at these positions are less reactive than the bromines. Therefore, a competition between the electronically less-activated but more labile C-Br bonds and the electronically activated but less labile C-Cl bonds would be expected, with the C-Br bonds being the most probable sites for initial reaction.

Table 1: Comparative Regioselectivity in Palladium-Catalyzed Coupling of Halogenated Pyridines

| Substrate | Halogen Positions | Typical Reactive Site | Influencing Factors | Citation(s) |

|---|---|---|---|---|

| 2,4-Dichloropyridine | C2-Cl, C4-Cl | C2 | Electronic activation by nitrogen | nih.govnsf.gov |

| 2,4-Dichloropyridine | C2-Cl, C4-Cl | C4 | Sterically hindered ligands | nsf.gov |

| 5-Bromo-2-chloropyridine | C2-Cl, C5-Br | C5 | Lower C-Br bond dissociation energy | nih.gov |

| 2-Bromo-3-iodopyridine | C2-Br, C3-I | C3 | Lower C-I bond dissociation energy | nih.gov |

| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | C2, C4, C6 | C4 > C2 > C6 | Electronic effects within the fused ring system | sci-hub.seresearchgate.net |

| This compound | C2,6-Cl; C3,5-Br | C3 or C5 (predicted) | Lower C-Br bond dissociation energy | nih.govlibretexts.org |

Other Palladium-Catalyzed Coupling Reactions

Beyond the widely used Suzuki-Miyaura reaction, this compound is a potential substrate for a variety of other palladium-catalyzed cross-coupling reactions that are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. libretexts.orgfiveable.melibretexts.org These reactions typically follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: This reaction involves the coupling of an organic halide with an organostannane reagent. libretexts.orgfiveable.me It is highly versatile and tolerant of many functional groups. For polyhalogenated substrates, regioselectivity is a key consideration. For instance, the electron-deficient 3,5-dichloro-4H-1,2,6-thiadiazin-4-one readily undergoes Stille couplings, demonstrating the utility of this reaction for activated chloro-heteroarenes. researchgate.net Given the higher reactivity of carbon-bromine bonds, this compound would be expected to react selectively at the C3 or C5 positions in a Stille coupling. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It typically requires a co-catalyst, often a copper(I) salt. The Sonogashira coupling is effective for various halogenated heterocycles. For example, 3,5-dibromo-2-pyrone undergoes facile palladium-catalyzed coupling with various alkynes to yield 3-alkynyl-5-bromo-2-pyrones with high regioselectivity. nih.gov This suggests that this compound could be selectively functionalized with alkynyl groups at the bromine-bearing positions.

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene. youtube.com This method is a powerful tool for C-C bond formation, allowing for the introduction of alkenyl substituents. youtube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. acs.org It has become a vital method for synthesizing arylamines. Given the presence of reactive halide sites, this compound could be a substrate for sequential amination reactions.

The applicability of these reactions to this compound allows for diverse and regioselective functionalization, creating complex molecular architectures from this polyhalogenated building block.

Table 2: Overview of Potential Palladium-Catalyzed Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | General Applicability | Citation(s) |

|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | Highly versatile, tolerant of functional groups | libretexts.orgfiveable.me |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp) | Synthesis of aryl/vinyl alkynes | libretexts.org |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C (sp²) | Synthesis of substituted alkenes | youtube.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Synthesis of arylamines | acs.org |

| Negishi Coupling | Organozinc (R-ZnX) | C-C | High reactivity and selectivity | fiveable.me |

| Hiyama Coupling | Organosilane (R-SiR'₃) | C-C | Alternative to boron and tin reagents | libretexts.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, which are inherently electron-deficient. youtube.com The electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions. youtube.comuci.edu This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen, providing significant stabilization. youtube.comlibretexts.org

For this compound, the C2 and C6 positions are highly activated for SNAr due to their ortho relationship to the ring nitrogen. The presence of strongly electron-withdrawing halogen substituents further enhances the electrophilicity of these positions, making the substrate very susceptible to this reaction. libretexts.org In contrast, the C3 and C5 positions are meta to the nitrogen, and attack at these sites is generally not observed as the resulting anionic intermediate cannot be effectively stabilized by the nitrogen atom. youtube.comuci.edu

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the electron-deficient carbon, forming a tetrahedral, resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org Subsequently, the leaving group, in this case, a chloride ion, is expelled, restoring the aromaticity of the ring. youtube.com

When comparing this compound to other halopyridines, its reactivity at the C2/C6 positions is expected to be high. For instance, 2-chloropyridine (B119429) readily undergoes substitution with nucleophiles like sodium methoxide. youtube.comchemicalforums.com The additional halogens on the this compound ring act as electron-withdrawing groups, further activating the C2 and C6 positions towards nucleophilic attack compared to a simple 2,6-dichloropyridine (B45657). libretexts.org It is possible to achieve selective monosubstitution by carefully controlling the reaction conditions and stoichiometry of the nucleophile, as the introduction of an electron-donating nucleophile would deactivate the ring towards a second substitution. chemicalforums.com

Table 3: SNAr Reactivity of Halogenated Pyridines

| Substrate | Reactive Position(s) | Activating Feature(s) | Reactivity Trend | Citation(s) |

|---|---|---|---|---|

| 2-Chloropyridine | C2 | Ortho to Nitrogen | Reactive | youtube.comchemicalforums.com |

| 4-Chloropyridine | C4 | Para to Nitrogen | Generally more reactive than 2-chloro isomer | youtube.comwuxibiology.com |

| 3-Chloropyridine | C3 | Meta to Nitrogen | Generally unreactive | youtube.comuci.edu |

| 2,6-Dichloropyridine | C2, C6 | Ortho to Nitrogen | Highly reactive | chemicalforums.com |

| This compound | C2, C6 | Ortho to Nitrogen, additional electron-withdrawing halogens | Very high predicted reactivity | youtube.comlibretexts.org |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. znaturforsch.com This transformation is typically achieved using organolithium reagents (e.g., n-butyllithium, t-butyllithium) at low temperatures. znaturforsch.comclockss.org

In polyhalogenated systems, the selectivity of the exchange is primarily governed by the identity of the halogen. The ease of exchange follows the trend I > Br > Cl. arkat-usa.org Therefore, for this compound, treatment with an alkyllithium reagent is expected to result in a highly regioselective bromine-lithium exchange at either the C3 or C5 position, leaving the C-Cl bonds intact. arkat-usa.org This provides a route to 2,6-dichloro-5-bromo-3-lithiopyridine or 2,6-dichloro-3-bromo-5-lithiopyridine intermediates.

The choice of reaction conditions, such as the specific organolithium reagent, solvent, and temperature, is critical to prevent side reactions like nucleophilic addition or competing deprotonation. clockss.org For example, the lithiation of 3,5-dibromopyridine with TMPMgCl·LiCl (a kinetically active base) results in deprotonation at C2, whereas reaction with alkyllithiums can lead to bromine-lithium exchange. znaturforsch.com In the case of 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine, n-BuLi was found to induce a chlorine-directed deprotolithiation or a concomitant halogen-lithium exchange, highlighting the complexity of these reactions. nih.gov

Besides organolithium reagents, Grignard reagents (organomagnesium halides) can also be prepared from aryl halides. youtube.com The formation of a Grignard reagent from this compound would likely also occur selectively at one of the C-Br bonds. These organomagnesium intermediates are generally less reactive and more functional-group-tolerant than their organolithium counterparts. arkat-usa.orgyoutube.com

The resulting organometallic species derived from this compound are valuable synthetic intermediates. They can be trapped with various electrophiles such as aldehydes, ketones, carbon dioxide, alkyl halides, or sources of other metals for subsequent transmetalation and cross-coupling reactions. znaturforsch.comclockss.orgsemanticscholar.org

Table 4: Predicted Outcome of Metal-Halogen Exchange on this compound

| Reagent | Expected Reaction | Primary Product | Utility | Citation(s) |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Bromine-Lithium Exchange | 2,6-Dichloro-5-bromo-3-lithiopyridine (or 3-bromo-5-lithio isomer) | Reaction with various electrophiles | znaturforsch.comarkat-usa.org |

| Magnesium (Mg) | Grignard Formation | (2,6-Dichloro-5-bromo-pyridin-3-yl)magnesium bromide (or 3-bromo-5-yl isomer) | Grignard reactions, cross-coupling | arkat-usa.orgyoutube.com |

| TMPMgCl·LiCl | Deprotonation (potential) | 3,5-Dibromo-2,6-dichloro-4-magnesiopyridine | Potential for C4 functionalization, but exchange at Br is more likely | znaturforsch.com |

Mechanistic Investigations and Theoretical Studies on 3,5 Dibromo 2,6 Dichloropyridine Reactivity

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For 3,5-Dibromo-2,6-dichloropyridine, theoretical studies offer deep insights into its structural and electronic characteristics, which are fundamental to its reactivity.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure Analysis

The electronic structure analysis via DFT provides crucial information about the distribution of electrons within the molecule, which is key to predicting its chemical behavior. researchgate.net For instance, the calculated electronic properties, such as total energy and dipole moment, offer insights into the molecule's stability and polarity. While specific DFT data for this compound is not detailed in the provided results, the methodology is standard for this class of compounds. researchgate.netnih.gov

| Property | Typical Calculated Value Range | Significance |

| Total Energy (Hartree) | Varies | Indicator of molecular stability. |

| Dipole Moment (Debye) | 1.0 - 3.0 | Measures the polarity of the molecule. |

| C-Br Bond Length (Å) | 1.85 - 1.90 | Influences the reactivity of the bromine substituents. |

| C-Cl Bond Length (Å) | 1.70 - 1.75 | Influences the reactivity of the chlorine substituents. |

| C-N-C Bond Angle (°) | ~118 - 122 | Defines the geometry of the pyridine (B92270) ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and localization of these orbitals are critical in determining the nature of chemical reactions. libretexts.org

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates regions of nucleophilicity. youtube.com Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, points to regions of electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table illustrates the type of data generated from FMO analysis. Specific values for this compound would require dedicated computational studies.)

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -6.5 to -7.5 | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | -1.0 to -2.0 | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.5 to 6.5 | Relates to the chemical reactivity and kinetic stability of the molecule. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wikipedia.org This analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is crucial for understanding hyperconjugative interactions and the stability of the molecule. aimspress.com

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atom due to its lone pair, and positive potential on the carbon atoms bonded to the electronegative halogen atoms.

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its multiple halogen substituents. rsc.orgwikipedia.org

Role of Catalyst and Ligand Design in Selectivity

The choice of catalyst and ligands is paramount in controlling the regioselectivity of cross-coupling reactions with polyhalogenated substrates like this compound. nih.gov Different palladium catalysts and phosphine (B1218219) ligands can exhibit varying activities and selectivities. For instance, in the coupling of dihalogenopyridines, a catalytic system generated from [Pd(acac)2] and P(OPh)3 was found to be highly active, while a system with PPh3 showed the highest selectivity. researchgate.net

Ligand design plays a crucial role in tuning the electronic and steric properties of the catalyst, thereby influencing which C-X bond undergoes oxidative addition first. nih.govacs.org In the case of 2,4-dichloropyridines, it has been shown that ligand-controlled systems can invert the conventional site-selectivity of cross-coupling reactions. nih.gov While specific ligand effects on this compound were not detailed in the provided search results, it is a reasonable extrapolation that similar principles of ligand control would apply to achieve selective functionalization of this molecule. The development of new ligands continues to be a key area of research for achieving unprecedented selectivity in the cross-coupling of challenging substrates. nih.gov

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2,6 Dichloropyridine and Its Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For pyridine (B92270) derivatives, this technique reveals crucial information about bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing and macroscopic properties of the material.

While a specific crystal structure for 3,5-dibromo-2,6-dichloropyridine was not found in the search results, studies on related halogenated pyridines provide valuable insights into the expected structural features. For instance, the crystal structure of 2,6-dichloropyridine-3,5-dicarbonitrile, a related substituted pyridine, shows an essentially planar molecule. researchgate.netnih.gov In its crystal lattice, molecules are linked into chains through C—H···N interactions, and these chains are further organized into layers by C—Cl···N interactions. researchgate.netnih.gov Similarly, the structures of 2,6-dibromo-3,5-dimethylpyridine (B170518) and 2,6-diiodo-3,5-dimethylpyridine (B13979889) reveal face-to-face π-stacking in the solid state. nih.gov In the dibromo derivative, adjacent molecules are oriented at a 90-degree angle, forming X-shaped columns, whereas the diiodo compound exhibits a parallel packing arrangement resulting in a zigzag pattern. nih.gov

The crystal structure of a platinum(II) complex containing a 2,6-difluoro-2,3'-bipyridine derivative demonstrates a distorted square-planar geometry around the platinum atom. nih.gov The packing in this crystal is influenced by a combination of C—H⋯Cl/F, halogen⋯π, and weak π–π stacking interactions. nih.gov These examples highlight the importance of various non-covalent interactions in the crystal engineering of halogenated pyridines.

Table 1: Crystallographic Data for Selected Halogenated Pyridine Derivatives

| Compound | Crystal System | Space Group | Key Interactions | Ref. |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Orthorhombic | Pnma | C—H···N, C—Cl···N | nih.gov |

| 2,6-Dibromo-3,5-dimethylpyridine | Not specified | Not specified | π-stacking | nih.gov |

| 2,6-Diiodo-3,5-dimethylpyridine | Not specified | Not specified | π-stacking | nih.gov |

| Chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN¹)-6-(pyridin-2-yloxy-κN)phenyl-κC¹]platinum(II) | Not specified | Not specified | C—H⋯Cl/F, halogen⋯π, π–π stacking | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For this compound, the ¹H NMR spectrum is expected to show a single resonance for the proton at the C4 position, as the molecule is symmetrical. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the four halogen substituents. In related compounds like 3,5-dibromopyridine (B18299), the proton at C4 appears at approximately 8.15 ppm, while the protons at C2 and C6 are observed at around 8.61 ppm in a dioxane solvent. chemicalbook.com Similarly, for 3,5-dichloropyridine, the C4 proton resonates at a characteristic chemical shift. chemicalbook.com

The ¹³C NMR spectrum of this compound would provide distinct signals for the three different carbon environments: the carbon bearing the proton (C4), the carbons bearing the bromine atoms (C3 and C5), and the carbons bearing the chlorine atoms (C2 and C6). The chemical shifts of these carbons are indicative of the electronic effects of the attached halogens.

Table 2: Predicted and Experimental NMR Data for Halogenated Pyridines

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Ref. |

| 3,5-Dibromopyridine | ¹H | dioxane | 8.61 (H2, H6), 8.15 (H4) | chemicalbook.com |

| 3,5-Dibromopyridine | ¹H | CDCl₃ | 8.606 (H2, H6), 8.008 (H4) | chemicalbook.com |

| 2,6-Dichloropyridine (B45657) | ¹H | dioxane | 7.66 (H3, H5), 7.31 (H4) | chemicalbook.com |

| 2-(3-Methoxyphenyl)pyridine | ¹³C | CDCl₃ | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 | rsc.org |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

The pyridine ring itself has several characteristic vibrational modes, which are influenced by the nature and position of the substituents. For instance, the IR spectrum of pyridine shows prominent bands related to C-H stretching, C=C and C=N stretching, and ring breathing modes. nist.gov In halogenated pyridines, the positions of these bands can shift, and new bands corresponding to C-Br and C-Cl stretching and bending vibrations will appear. A study on 3,5-dibromopyridine involved the recording of its solid-phase mid-FTIR spectrum in the 4000-400 cm⁻¹ region, which was interpreted with the aid of normal coordinate analysis based on density functional theory (DFT) calculations. nih.gov

Table 3: Key IR Absorption Regions for Halogenated Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H stretching (aromatic) | 3100 - 3000 | |

| C=C and C=N stretching | 1600 - 1400 | Characteristic of the pyridine ring. |

| C-Cl stretching | 850 - 550 | Dependent on the substitution pattern. |

| C-Br stretching | 680 - 515 | Dependent on the substitution pattern. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine and chlorine isotopes, this molecular ion peak would appear as a characteristic cluster of peaks.

The fragmentation of halogenated pyridines under electron ionization (EI) typically involves the loss of halogen atoms and the pyridine ring nitrogen. For example, the mass spectrum of 2-chloro-3-(2'-chloroethyl)-4-hydroxy-6-pyridone shows a ready loss of HCl from the molecular ion. jcsp.org.pk The fragmentation pattern provides a fingerprint that can be used to identify the compound and to deduce aspects of its structure.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy provide insights into the electronic structure and excited-state properties of molecules. The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π-π* and n-π* electronic transitions within the pyridine ring.

The photophysical properties of pyridine derivatives can be tuned by the introduction of different substituents. For example, a study on a trisheteroleptic ruthenium complex containing a dppz ligand (dipyrido[3,2-a:2',3'-c]phenazine) demonstrated how the complex exhibits "light switch" effects, where its luminescence is sensitive to the solvent environment. researchgate.net Another study on a platinum(II) complex with a 2',6'-difluoro-2,3'-bipyridine ligand reported a bright bluish-green emission in solution, which was attributed to a mixture of intra-ligand charge transfer (ILCT) and metal-to-ligand charge-transfer (MLCT) transitions. nih.gov The emission properties of such compounds are of interest for applications in areas like organic light-emitting diodes (OLEDs). nih.gov

Applications of 3,5 Dibromo 2,6 Dichloropyridine in the Synthesis of Complex Molecular Architectures

Modular Synthesis of Diversely Functionalized Pyridine (B92270) Derivatives

The distinct electronic properties and leaving group abilities of the bromine and chlorine substituents on the 3,5-dibromo-2,6-dichloropyridine ring are the cornerstone of its utility in modular synthesis. In palladium-catalyzed cross-coupling reactions, bromides are generally better leaving groups than chlorides. rsc.org Concurrently, the pyridine ring's electronic nature favors reactions at the C2 and C6 positions. rsc.orgrsc.org This inherent dichotomy allows for remarkable control over the sequence of substitutions, paving the way for a diverse range of functionalized pyridine derivatives.

A prime example of the modular approach is the synthesis of tetraarylpyridines through chemoselective Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org The greater reactivity of the C-Br bonds compared to the C-Cl bonds allows for a stepwise arylation process. Researchers have demonstrated that it is possible to first selectively substitute the bromine atoms at the C3 and C5 positions, leaving the chlorine atoms at the C2 and C6 positions intact. rsc.org

Under optimized conditions, this compound can react with arylboronic acids to controllably yield either 3-aryl-5-bromo-2,6-dichloropyridines or 2,6-dichloro-3,5-diarylpyridines. rsc.orgrsc.org These diarylated intermediates are themselves valuable building blocks. A subsequent Suzuki-Miyaura coupling reaction with a different arylboronic acid can then be performed to replace the remaining chlorine atoms, ultimately affording fully substituted 2,3,5,6-tetraarylpyridines, which may contain two distinct aryl groups at specific positions on the pyridine core. rsc.orgrsc.org

Table 1: Conditions for Selective Suzuki-Miyaura Arylation of this compound

| Target Product | Catalyst System | Base | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|---|

| 3-Aryl-5-bromo-2,6-dichloropyridines | Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343) | 100 °C | Good | rsc.org |

| 2,6-Dichloro-3,5-diarylpyridines | PdCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 100 °C | Good | rsc.org |

This table summarizes optimized conditions for achieving specific substitution patterns.

The synthesis of polyalkynylated pyridines, which are crucial for developing conjugated molecular wires and advanced materials, is effectively achieved using this compound as the starting scaffold. rsc.orglibretexts.org Through the Sonogashira cross-coupling reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, terminal alkynes can be coupled to the halogenated positions of the pyridine ring. libretexts.orgwikipedia.org

A new method for the chemoselective synthesis of various alkynylpyridines—including mono-, di-, tri-, and tetraalkynylated products—has been developed starting from this compound. rsc.org Optimized reaction conditions provide access to these complex structures in good yields. rsc.orgrsc.org An interesting aspect of using this particular starting material is that it can produce different regioisomers of dialkynylated pyridines compared to those obtained from 2,3,5,6-tetrachloropyridine, highlighting its unique synthetic utility. rsc.orgrsc.org The controlled, sequential introduction of alkyne units allows for the precise construction of highly conjugated systems. rsc.org

Table 2: Selected Examples of Sonogashira Coupling with this compound

| Product Type | Alkyne Equivalents | Key Conditions | Result | Citation |

|---|---|---|---|---|

| Monoalkynylated | 1.2 | PdCl₂(PPh₃)₂/CuI, PPh₃, Et₃N, THF | Selective coupling at C3 | rsc.org |

| Dialkynylated | 2.4 | PdCl₂(PPh₃)₂/CuI, PPh₃, Et₃N, THF | Coupling at C3 and C5 | rsc.org |

This table illustrates how varying stoichiometry controls the degree of alkynylation.

Role as a Key Building Block in the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are fundamental in many areas of chemistry, including pharmaceuticals and materials science. ossila.comisuct.ru Highly substituted pyridines are often challenging to prepare, making versatile starting materials like this compound particularly important. Its ability to undergo site-selective reactions makes it an ideal foundational unit, or building block, for assembling more complex heterocyclic architectures. isuct.ruresearchgate.net

The chemoselective cross-coupling reactions discussed previously (Suzuki and Sonogashira) are primary examples of its role. rsc.orgrsc.org By using the pyridine core as a scaffold, chemists can introduce a variety of aryl and alkynyl groups in a controlled manner. This step-by-step functionalization provides access to a library of polysubstituted pyridines with tailored electronic and steric properties, a task that is difficult to achieve through other synthetic routes. researchgate.net The resulting functionalized pyridines can serve as intermediates for further transformations, including the construction of fused ring systems or cage-like supramolecular structures. nih.gov

Utilization in the Design and Preparation of Advanced Organic Materials

The synthesis of advanced organic materials for electronic and photonic applications often requires molecules with specific properties, such as extended π-conjugation and high photoluminescence quantum yields. The functionalized pyridine architectures derived from this compound are excellent candidates for this purpose.

The tetraaryl- and polyalkynyl-substituted pyridines synthesized from this compound are highly conjugated molecules. This extended conjugation is a key requirement for materials with interesting optical and electronic properties. For instance, the Sonogashira coupling reaction is a known method for producing poly(phenyleneethynylene)s, which are noted for their electro-optical capabilities. libretexts.org The polyalkynylated pyridines are direct structural analogues and are thus of great interest for materials science.

Furthermore, research on related pyridine structures demonstrates their potential. Sophisticated pyridine-3,5-dicarbonitriles bearing carbazole (B46965) substituents have been shown to exhibit thermally activated delayed fluorescence (TADF), a highly desirable property for emitters in high-efficiency organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov The synthesis of these advanced materials often starts from polyhalogenated precursors, underscoring the role of molecules like this compound as foundational precursors for the next generation of fluorescent and optoelectronic systems. beilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3,5-dibromo-2,6-dichloropyridine?

- Methodological Answer :

- Stepwise Halogenation : Start with pyridine derivatives, sequentially introducing halogens. For example, chlorination at positions 2 and 6 using PCl₅ followed by bromination at positions 3 and 5 using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide). Optimize reaction conditions (temperature: 80–100°C, solvent: CCl₄) to ensure regioselectivity .

- Catalytic Bromination : Use AlBr₃ or FeCl₃ as catalysts with Br₂ in dichloromethane. Monitor reaction progress via TLC to avoid over-bromination .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and mass spectrometry.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure parameters (e.g., orthorhombic Pbca space group with lattice constants a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å) .

- Spectroscopy :

- NMR : Analyze ¹H (δ 8.2–8.5 ppm for aromatic protons) and ¹³C shifts (electron-deficient carbons at 150–160 ppm).

- FT-IR : Identify C-Br (550–650 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretching vibrations .

- Mass Spectrometry : Confirm molecular ion peak ([M]⁺) at m/z 323.79 (C₅HBr₂Cl₂N) .

Advanced Research Questions

Q. What computational methods predict the electronic properties and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps (e.g., 5.2 eV) and electron density maps. High HOMO-LUMO gaps indicate kinetic stability .

- Natural Bond Orbital (NBO) Analysis : Investigate hyperconjugative interactions (e.g., σ→σ* or n→π*) influencing reactivity. For example, electron-withdrawing halogens reduce π-electron density, directing electrophilic attacks to specific positions .

- Thermodynamic Properties : Compute enthalpy of formation (ΔHf) using quantum chemical methods (e.g., -238.6 kJ/mol via CC-DPS) to assess stability under reaction conditions .

Q. What drives the regioselectivity of Sonogashira cross-coupling reactions with this compound?

- Methodological Answer :

- Electronic Effects : Bromine and chlorine atoms create electron-deficient positions, favoring oxidative addition of Pd(0) catalysts at the 3- and 5-bromo sites. Use DFT to map electrostatic potential surfaces (EPS) and identify electron-deficient regions .

- Steric Factors : Bulky substituents (e.g., alkynes) at positions 3 and 5 hinder further reactions at adjacent sites. Compare with tetrachloropyridine derivatives, where steric effects dominate .

- Experimental Validation : Perform kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation. Optimize conditions (e.g., Pd(PPh₃)₄, CuI, THF, 60°C) for mono- vs. dialkynylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.